(R)-alpha-Phenyl-4-methylphenethylamine chemical properties
(R)-alpha-Phenyl-4-methylphenethylamine chemical properties
An In-depth Technical Guide on the Core Chemical Properties of (R)-alpha-Phenyl-4-methylphenethylamine
Introduction
(R)-alpha-Phenyl-4-methylphenethylamine, with the IUPAC name (1R)-2-(4-methylphenyl)-1-phenylethanamine, is a chiral amine belonging to the phenethylamine class.[1] This class of compounds is of significant interest to researchers in medicinal chemistry and pharmacology due to the prevalence of the phenethylamine scaffold in a wide range of biologically active molecules, including endogenous neurotransmitters and synthetic drugs.[2][3] The specific stereochemistry and substitutions on the phenethylamine core, such as the alpha-methyl group and the para-methyl group on the phenyl ring in this compound, are critical determinants of its pharmacological activity and receptor interaction profile. This guide provides a detailed overview of its chemical properties, common experimental protocols for its synthesis and analysis, and its primary mechanism of action.
Core Chemical and Physical Properties
The fundamental physicochemical properties of (R)-alpha-Phenyl-4-methylphenethylamine determine its behavior in chemical and biological systems. These properties, computed from its molecular structure, are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₇N | PubChem[1] |
| Molecular Weight | 211.30 g/mol | PubChem[1] |
| Exact Mass | 211.136099547 Da | PubChem[1] |
| IUPAC Name | (1R)-2-(4-methylphenyl)-1-phenylethanamine | PubChem[1] |
| CAS Number | 30339-32-3 | PubChem[1] |
| XLogP3 (Lipophilicity) | 3.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Topological Polar Surface Area | 26 Ų | PubChem[1] |
| Heavy Atom Count | 16 | PubChem[1] |
Experimental Protocols
The synthesis and analysis of chiral phenethylamines require specific and well-defined methodologies to ensure stereochemical purity and accurate characterization.
Synthesis Protocol: Reductive Amination
Reductive amination is a versatile and widely employed method for synthesizing phenethylamines from the corresponding ketone precursors.[4] This protocol outlines a general procedure for the synthesis of (R)-alpha-Phenyl-4-methylphenethylamine.
Objective: To synthesize (R)-alpha-Phenyl-4-methylphenethylamine via reductive amination of 1-phenyl-2-(4-methylphenyl)ethanone using a chiral amine source to direct stereochemistry, followed by removal of the chiral auxiliary.
Materials:
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1-phenyl-2-(4-methylphenyl)ethanone
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(R)-alpha-methylbenzylamine (chiral auxiliary)
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Raney Nickel (or other suitable reducing agent, e.g., Sodium borohydride)
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Hydrogen gas (if using catalytic hydrogenation)
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Methanol (or other suitable solvent)
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Palladium on carbon (for hydrogenolysis)
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Hydrochloric acid (for salt formation)
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Diethyl ether
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Anhydrous magnesium sulfate
Procedure:
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Imine Formation: In a round-bottom flask, dissolve 1-phenyl-2-(4-methylphenyl)ethanone and a stoichiometric equivalent of (R)-alpha-methylbenzylamine in methanol. The reaction is stirred at room temperature to form the corresponding chiral imine intermediate.[5]
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Reduction: The reaction mixture containing the imine is transferred to a hydrogenation vessel containing a catalytic amount of Raney Nickel. The vessel is pressurized with hydrogen gas and shaken until hydrogen uptake ceases. This step reduces the C=N double bond of the imine to form the diastereomeric amine products.[5]
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Work-up and Isolation: The catalyst is removed by filtration. The solvent is removed under reduced pressure. The resulting residue, containing a mixture of diastereomers, is dissolved in an appropriate solvent and purified, often by recrystallization, to isolate the desired (R,R)-diastereomer.
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Removal of Chiral Auxiliary: The purified diastereomer is dissolved in ethanol, and a catalytic amount of 10% Palladium on carbon is added. The mixture is subjected to hydrogenolysis under hydrogen pressure to cleave the chiral auxiliary ((R)-alpha-methylbenzylamine).[6]
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Final Product Isolation: After the reaction is complete, the catalyst is filtered off. The filtrate is concentrated, and the resulting free base oil is dissolved in diethyl ether. Hydrochloric acid is added to precipitate the final product as the hydrochloride salt, which can be collected by filtration, washed with cold ether, and dried.[4]
Analytical Protocol: UHPLC-MS/MS Analysis
Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is a highly sensitive and specific method for the identification and quantification of phenethylamine derivatives in various matrices.[7]
Objective: To identify and quantify (R)-alpha-Phenyl-4-methylphenethylamine using a validated UHPLC-MS/MS method.
Instrumentation & Reagents:
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UHPLC system coupled to a triple quadrupole (QQQ) mass spectrometer with an electrospray ionization (ESI) source.
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C18 reversed-phase UHPLC column.
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Synthesized and purified (R)-alpha-Phenyl-4-methylphenethylamine standard.
Procedure:
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Standard Preparation: Prepare a stock solution of the reference standard in methanol. Create a series of calibration standards by serial dilution to cover the expected concentration range.
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Chromatography:
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Set the column temperature (e.g., 40 °C).
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Establish a gradient elution method. For example, start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.
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Set the flow rate (e.g., 0.4 mL/min).
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The injection volume is typically 1-5 µL.
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-
Mass Spectrometry:
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Operate the mass spectrometer in positive ESI mode.
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Optimize source parameters (e.g., capillary voltage, source temperature, gas flows).
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Perform a precursor ion scan to identify the protonated molecular ion [M+H]⁺ for (R)-alpha-Phenyl-4-methylphenethylamine.
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Perform a product ion scan to identify characteristic fragment ions for use in Multiple Reaction Monitoring (MRM).
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Set up MRM transitions (e.g., precursor ion -> most abundant fragment ion for quantification, and precursor ion -> second fragment ion for confirmation).
-
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Quantification: Inject the calibration standards to generate a calibration curve. Analyze the unknown samples and quantify the analyte concentration by interpolating the results from the calibration curve.[7]
Mechanism of Action & Signaling Pathways
(R)-alpha-Phenyl-4-methylphenethylamine, like many related phenethylamines, is expected to exert its primary pharmacological effects through interaction with the monoaminergic system, particularly via the Trace Amine-Associated Receptor 1 (TAAR1).[4][8][9]
TAAR1 Agonism
TAAR1 is a G-protein coupled receptor (GPCR) that regulates monoaminergic neurotransmission.[4] Phenethylamines act as agonists at this receptor.[9] Upon binding of an agonist such as (R)-alpha-Phenyl-4-methylphenethylamine, TAAR1 activates downstream signaling cascades. This activation leads to the modulation of monoamine transporters, including the dopamine transporter (DAT) and norepinephrine transporter (NET).[4][9] The signaling pathway typically involves the Gαs subunit of the G-protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA) and Protein Kinase C (PKC).[9] These kinases then phosphorylate the dopamine transporter. Phosphorylation of DAT can induce its reversal, causing it to transport dopamine out of the presynaptic neuron and into the synaptic cleft (efflux), or lead to its internalization, reducing dopamine reuptake from the synapse.[9]
Caption: TAAR1 signaling cascade initiated by a phenethylamine agonist.
Logical Workflow for Compound Development
The process from synthesis to biological characterization follows a structured workflow to ensure the purity, identity, and activity of the target compound are thoroughly evaluated.
Caption: Logical workflow from synthesis to biological evaluation.
References
- 1. (R)-alpha-Phenyl-4-methylphenethylamine | C15H17N | CID 10138221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amphetamine, past and present – a pharmacological and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Methylphenethylamine hydrochloride | 39260-86-1 | Benchchem [benchchem.com]
- 5. CN112174837B - Method for synthesizing (R) -4-methoxy-alpha-methylphenethylamine - Google Patents [patents.google.com]
- 6. Synthesis of Dextroamphetamine Sulfate and Methamphetamine Hydrochloride from D-Phenylalanine - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. 4-Methylphenethylamine - Wikipedia [en.wikipedia.org]
- 9. Phenethylamine - Wikipedia [en.wikipedia.org]
